Methyl 2-amino-3-cyclopropylpropanoate hydrochloride chemical properties
Methyl 2-amino-3-cyclopropylpropanoate hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride
Abstract
(S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride is a non-proteinogenic, chiral amino acid ester that has emerged as a critical building block in modern medicinal chemistry. Its defining feature, a cyclopropyl ring attached to the β-carbon, imparts significant conformational rigidity. This guide provides a comprehensive overview of its physicochemical properties, synthetic routes, chemical reactivity, and applications, with a particular focus on its role in the design of peptidomimetics and other therapeutic agents. Detailed experimental protocols for common synthetic transformations are included to provide actionable insights for researchers, scientists, and drug development professionals.
Introduction
In the landscape of drug discovery, the pursuit of molecules with enhanced stability, improved target affinity, and favorable pharmacokinetic profiles is paramount. Non-canonical amino acids are pivotal in this endeavor, offering structural diversity beyond the 20 common proteinogenic amino acids. (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride (Figure 1) belongs to a class of conformationally restricted amino acid analogues. The three-membered cyclopropyl ring locks the side-chain dihedral angles, which can pre-organize a peptide backbone into a bioactive conformation, thereby enhancing binding to biological targets and increasing resistance to enzymatic degradation.[1][2] This compound serves as a key intermediate in the synthesis of complex pharmaceutical compounds, including potential antivirals and agents targeting the central nervous system.[3][4]
Physicochemical and Spectroscopic Properties
The hydrochloride salt form of this amino acid ester enhances its stability and handling properties, making it a convenient starting material for synthesis. Key physical and chemical data are summarized in Table 1.
Table 1. Physicochemical Properties of (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride.
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride | - |
| CAS Number | 206438-31-5 | [5] |
| Molecular Formula | C₇H₁₄ClNO₂ | [3][5] |
| Molecular Weight | 179.64 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Purity | Typically ≥95% | [5] |
| Storage | Store at room temperature under an inert atmosphere |[4][5] |
Spectroscopic Profile (Expected)
While publicly accessible, peer-reviewed spectra for this specific compound are limited, its structure allows for a confident prediction of its key spectroscopic features.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be highly characteristic. The cyclopropyl ring will exhibit complex multiplets in the upfield region (approx. 0.1-1.0 ppm). The diastereotopic protons of the CH₂ group adjacent to the cyclopropyl ring would appear as a multiplet (approx. 1.5-2.0 ppm). The α-proton (CH) would be a triplet or doublet of doublets around 4.0-4.3 ppm. The methyl ester protons (OCH₃) will present as a sharp singlet at approximately 3.7-3.8 ppm. The ammonium protons (NH₃⁺) would likely appear as a broad singlet further downfield.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show distinct signals for the methyl ester carbonyl (C=O) around 170-175 ppm. The α-carbon (CH) would be in the 50-55 ppm range. The methyl ester carbon (OCH₃) would also be around 52-54 ppm. The CH₂ carbon would appear around 35-40 ppm, and the carbons of the cyclopropyl ring are expected in the highly shielded region of 5-15 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum should display a prominent C=O stretch from the ester at ~1740-1750 cm⁻¹. A broad absorption band from the ammonium (NH₃⁺) group would be visible in the 2500-3200 cm⁻¹ region, overlapping with C-H stretches. C-O stretching from the ester will appear in the 1100-1300 cm⁻¹ range.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the parent ion [M-Cl]⁺ would be observed at an m/z corresponding to the free base, C₇H₁₃NO₂, which is approximately 144.09.
Synthesis and Manufacturing
The synthesis of α-amino acids bearing a cyclopropyl group is a non-trivial task that requires stereocontrolled methods. While multiple proprietary routes exist, literature points to several effective strategies.
One established approach involves the diastereoselective cyclopropanation of a chiral, unsaturated amino acid precursor. A more classical method involves the addition of a substituted diazomethane to a dehydroalanine derivative, which forms a pyrazoline intermediate that subsequently yields the cyclopropyl amino acid upon decomposition.[1] More recently, advanced catalytic methods have been developed. For instance, cobalt-catalyzed asymmetric reductive additions of cyclopropyl chlorides to α-iminoesters can produce chiral α-cyclopropane amino acids with high enantioselectivity and good functional group tolerance.[6]
Below is a generalized workflow for the synthesis of such a compound.
Caption: Generalized synthetic workflow.
Chemical Reactivity and Derivatization
The molecule possesses two primary reactive centers: the primary ammonium group and the methyl ester. As a hydrochloride salt, the amine is protonated and requires neutralization with a non-nucleophilic base before it can participate in reactions such as acylation or alkylation.
-
N-Acylation/N-Sulfonylation: The amino group, after neutralization, readily reacts with acylating agents (e.g., acid chlorides, anhydrides) or sulfonyl chlorides to form amides and sulfonamides, respectively. A crucial and common reaction is the installation of a protecting group, such as the tert-butoxycarbonyl (Boc) group, which is detailed in the experimental section.[7]
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using lithium hydroxide or sodium hydroxide).
-
Amidation: The ester can be converted directly to an amide through reaction with an amine, often at elevated temperatures or with catalytic activation.
-
Peptide Coupling: After N-protection and subsequent (if desired) ester hydrolysis, the resulting protected amino acid can be coupled with other amino acids or peptides using standard peptide coupling reagents (e.g., HATU, HOBt/DIC).
Applications in Medicinal Chemistry and Drug Development
The true value of (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride lies in its application as a specialized building block for creating peptidomimetics.[8]
Conformationally Restricted Peptidomimetics
Peptides often suffer from poor metabolic stability and low oral bioavailability. Incorporating constrained analogues like cyclopropyl-containing amino acids can address these limitations.[9] The cyclopropyl group restricts the side-chain's rotational freedom (χ angles), which can lock the peptide into a specific conformation that mimics the bioactive shape required for receptor binding.[10] This pre-organization reduces the entropic penalty of binding, potentially leading to a significant increase in affinity and selectivity. Furthermore, the unnatural structure provides steric hindrance that shields adjacent peptide bonds from cleavage by proteases.[9]
The diagram below illustrates the incorporation of the cyclopropyl amino acid (Cpa) into a peptide sequence, replacing a natural amino acid like Leucine (Leu).
Caption: Incorporation into a peptidomimetic.
Key Pharmaceutical Intermediate
Beyond general peptidomimetics, this compound is specifically cited as a reactant in the preparation of broad-spectrum inhibitors targeting coronaviruses and enteroviruses.[4] Its unique stereochemistry and conformation are likely critical for fitting into the active sites of viral enzymes, such as proteases, and disrupting their function. Its role as an intermediate for drugs targeting central nervous system (CNS) disorders highlights its utility in creating molecules that may need to cross the blood-brain barrier, a feat often aided by the increased lipophilicity and metabolic stability conferred by moieties like the cyclopropyl group.[3]
Experimental Protocols
The following protocol details a standard and essential procedure for any researcher utilizing this building block: the N-protection of the amino group with a Boc protecting group.
Protocol: N-Boc Protection of (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride
Rationale: The Boc protecting group is widely used in peptide synthesis because it is stable to a wide range of reaction conditions but can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid).[7] Since the starting material is a hydrochloride salt, a base is required to neutralize the ammonium ion, liberating the free amine for reaction with di-tert-butyl dicarbonate (Boc₂O). Triethylamine (Et₃N) is a common choice as it is a non-nucleophilic organic base that is easily removed during workup.
Materials:
-
(S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (Et₃N) (1.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Suspend (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.2 M concentration) in a round-bottom flask at 0 °C (ice bath).
-
Slowly add triethylamine (1.1 equiv) to the suspension while stirring. Stir for 10-15 minutes. The suspension should become a clear solution as the free amine is formed.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) to the solution. The addition may be slightly exothermic.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). This removes excess reagents and salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, N-Boc-(S)-Methyl 2-amino-3-cyclopropylpropanoate, is often a colorless oil or white solid of sufficient purity for subsequent steps. If necessary, it can be further purified by flash column chromatography on silica gel.
Validation: The identity and purity of the product should be confirmed by ¹H NMR and Mass Spectrometry, which will show the characteristic peaks for the Boc group (a large singlet at ~1.4 ppm in ¹H NMR) and the correct molecular weight.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed.
-
Hazards: This compound may cause skin irritation, serious eye irritation, and respiratory irritation.[11]
-
Handling: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: The compound is hygroscopic and should be stored tightly sealed in a dry environment under an inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent degradation.[4][5]
Conclusion
(S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride is more than a simple amino acid derivative; it is a strategic tool for medicinal chemists. Its inherent conformational constraint, provided by the cyclopropyl moiety, offers a proven method for enhancing the biological activity and metabolic stability of peptide-based drug candidates. The well-defined reactivity of its amino and ester groups allows for its straightforward incorporation into complex molecular architectures. As the demand for more sophisticated and effective therapeutics grows, the utility of specialized building blocks like this will continue to expand, solidifying its place in the modern drug discovery toolkit.
References
- MySkinRecipes. (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride.
- MedchemExpress.com. (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride.
- ChemicalBook. (S)-Methyl 2-amino-3-cyclopropylpropanoate HCl | 206438-31-5.
- PubChem. Methyl 2-amino-3-chloropropanoate hydrochloride.
- PubChem. methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride.
- PubChem. methyl 3-amino-2-methylpropanoate hydrochloride.
- Lead Sciences. (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride.
- Life Chemicals. (2020). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design.
- MDPI. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules, 28(12), 4729.
- NIH. (2021). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. International Journal of Molecular Sciences, 22(19), 10766.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Google Patents. (1985). The synthesis of cyclopropane amino acids and peptides.
- MDPI. (2018). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 23(10), 2469.
- Synlett. (2024). Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. Synthesis, 56(02): A31-A31.
Sources
- 1. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride [myskinrecipes.com]
- 4. (S)-Methyl 2-amino-3-cyclopropylpropanoate HCl | 206438-31-5 [chemicalbook.com]
- 5. (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride - Lead Sciences [lead-sciences.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. repositorium.uminho.pt [repositorium.uminho.pt]
- 9. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control [mdpi.com]
- 11. methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride | C10H20ClNO2 | CID 22861687 - PubChem [pubchem.ncbi.nlm.nih.gov]
